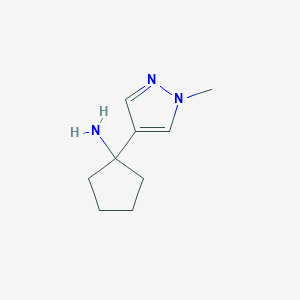
1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring attached to a pyrazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine can be synthesized through a multi-step process One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone This intermediate is then reacted with methyl iodide to introduce the methyl group, followed by cyclization to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A simpler analog with similar pyrazole structure but lacking the cyclopentane ring.
Cyclopentanamine: A compound with a similar cyclopentane ring but lacking the pyrazole moiety.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is unique due to the combination of the cyclopentane ring and the pyrazole ring with a methyl substitution. This unique structure imparts specific chemical and biological properties that are not present in its simpler analogs.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9(10)4-2-3-5-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
HAZJLGBOZZAVTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)
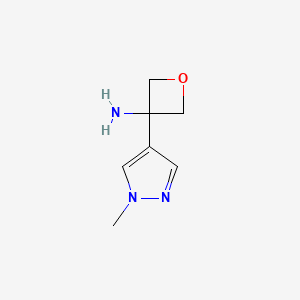
![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
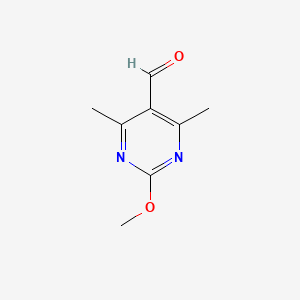
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)
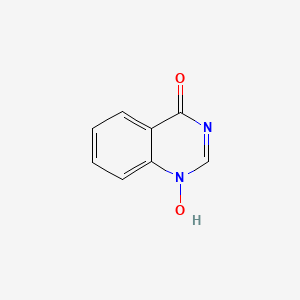
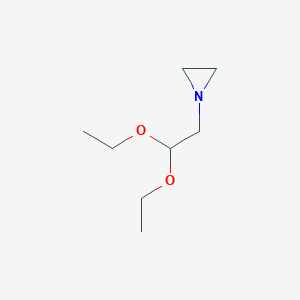

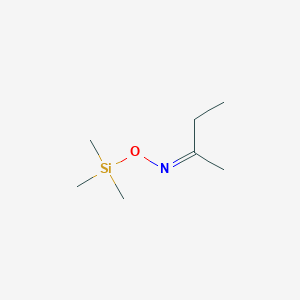
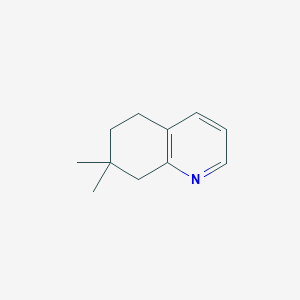
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)



